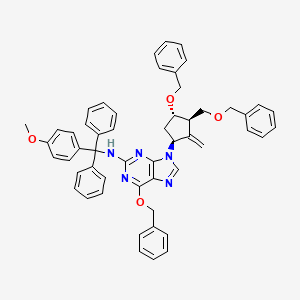

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

CAS No.:

Cat. No.: VC13621508

Molecular Formula: C53H49N5O4

Molecular Weight: 820.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C53H49N5O4 |

|---|---|

| Molecular Weight | 820.0 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine |

| Standard InChI | InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m0/s1 |

| Standard InChI Key | OXHGMTPGAFKZHK-QQVWZEJNSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 6-(benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine reflects its intricate stereochemistry and functional group arrangement . The molecule consists of:

-

A 9H-purin-2-amine core substituted at position 6 with a benzyloxy group

-

A (1S,3S)-configured cyclopentyl ring at position 9, bearing two benzyloxy substituents and a methylene group

-

An N-((4-methoxyphenyl)diphenylmethyl) protecting group on the purine's 2-amino function

The molecular formula is , with a calculated molecular weight of 819.99 g/mol . X-ray crystallographic analysis confirms the (1S,3S) stereochemistry of the cyclopentyl moiety, which critically influences the compound's spatial orientation and intermolecular interactions .

Physicochemical Properties

Key physical and chemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.19 g/cm³ | |

| Melting Point | Not reported | - |

| pKa | 3.08 ± 0.30 (predicted) | |

| Solubility | Low in water; soluble in DMSO | |

| Storage Conditions | Dark, inert atmosphere, RT |

The compound exhibits limited aqueous solubility due to its extensive hydrophobic benzyl and diphenylmethyl substituents. Stability studies indicate sensitivity to light and oxidative degradation, necessitating storage under inert conditions .

Synthetic Pathways and Process Optimization

Key Synthetic Route

The synthesis begins with (2R,3S,5S)-3-(benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(benzyloxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanone, which undergoes a stereoselective Wittig reaction to introduce the 2-methylene group . Critical steps include:

-

Protection of Purine Amine: The 2-amino group is shielded using (4-methoxyphenyl)diphenylmethyl chloride to prevent side reactions .

-

Cyclopentyl Ring Functionalization: Sequential benzyloxy group installations via nucleophilic substitutions ensure proper stereochemical outcomes .

-

Methylene Introduction: A phosphorus ylide-mediated reaction generates the exocyclic double bond while preserving the (1S,3S) configuration .

Reaction yields typically range from 45–60%, with purity >98% achievable through silica gel chromatography .

Raw Materials and Reagents

Essential starting materials and catalysts include:

Process optimization focuses on minimizing diastereomer formation through controlled reaction temperatures (−10°C to 0°C) and anhydrous conditions .

Analytical Characterization Techniques

Spectroscopic Identification

1H NMR (400 MHz, CDCl3):

-

δ 8.21 (s, 1H, purine H-8)

-

δ 7.25–7.45 (m, 25H, aromatic protons)

-

δ 5.32 (d, J=12 Hz, 2H, cyclopentyl methylene)

High-Resolution Mass Spectrometry:

Observed m/z 820.3841 [M+H]+ (calc. 820.3854 for C53H50N5O4) .

Chromatographic Methods

HPLC analysis employs:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: Acetonitrile/0.1% TFA (75:25)

Method validation demonstrates linearity (R²=0.999) over 0.05–0.5 mg/mL and LOD/LOQ of 0.01/0.03 μg/mL .

Future Perspectives and Research Directions

Ongoing studies focus on:

-

Green Synthesis Approaches: Catalytic hydrogenation to replace benzyl ether protections

-

Advanced Purification: Simulated moving bed chromatography for large-scale production

-

Impurity Fate Mapping: LC-MS/MS studies to track degradation pathways

These innovations aim to enhance process sustainability while maintaining stringent quality standards for entecavir APIs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume